(-)-delta-9-Thc (D3)

Beschreibung

(-)-Delta-9-tetrahydrocannabinol (delta-9-THC, or D3) is the primary psychoactive compound in Cannabis sativa. It binds to cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, modulating neural activity, mood, pain perception, and memory . D3 is federally prohibited in many countries but permitted for medical or recreational use in some U.S. states under specific regulations . Its therapeutic applications include pain relief, anti-nausea effects, and appetite stimulation, though it is also associated with anxiety, paranoia, and cognitive impairment at higher doses .

Structure

3D Structure

Eigenschaften

IUPAC Name |

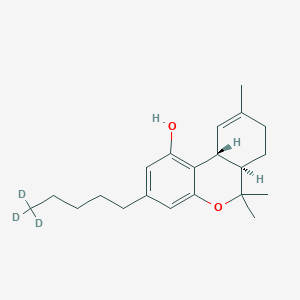

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQFCXCEBYINGO-MVOYJBSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81586-39-2 | |

| Record name | 81586-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Chemischer Reaktionen

.delta.9-Tetrahydrocannabinol-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the molecule, often using reagents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include hydroxylated and carboxylated derivatives[][1].

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride. The major products formed from reduction include dehydroxylated derivatives[][1].

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents. The major products formed from substitution include halogenated and alkylated derivatives[][1].

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Internal Standard in Analytical Chemistry

- (-)-Delta-9-THC (D3) is primarily used as an internal standard in quantitative analyses of THC in biological samples. Its deuterated nature allows for precise quantification in techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .

Analytical Method Development

- It aids in the development and validation of analytical methods for detecting THC in various products, including pharmaceuticals and consumer goods. The use of D3 improves the accuracy of THC quantification by compensating for potential analyte loss during sample processing .

Biological Applications

Pharmacokinetics Studies

- Research on the pharmacokinetics of (-)-D3 has shown that it provides insights into the metabolism and central accumulation of THC. Studies have compared different administration routes (e.g., injection vs. inhalation) to understand their effects on THC metabolism .

Metabolic Pathways

- (-)-D3 is involved in several metabolic pathways, influencing various biochemical processes within cells. It interacts with enzymes and proteins that regulate calcium and phosphorus levels, essential for numerous metabolic functions .

Medical Applications

Therapeutic Research

- Clinical studies have explored the therapeutic implications of (-)-D3 in managing conditions such as chronic pain, nausea, and appetite regulation. Its effects on physiological processes are under investigation to determine its potential benefits for patients with specific health issues .

Case Studies

- A notable study demonstrated that long-term treatment with THC influences mTOR activity and energy production in the brain, indicating potential applications in neurodegenerative diseases .

Industrial Applications

Quality Control

- In industrial settings, (-)-D3 is employed for quality control in cannabis products, ensuring accurate labeling and compliance with regulatory standards. Its role as an internal standard enhances the reliability of testing procedures .

Data Tables

| Application Area | Specific Use | Analytical Technique | Key Findings |

|---|---|---|---|

| Chemistry | Internal Standard | GC/LC-MS | Improved accuracy in THC quantification |

| Biology | Pharmacokinetics | Various | Insights into metabolism based on administration route |

| Medicine | Therapeutic Research | Clinical Trials | Potential benefits for chronic pain management |

| Industry | Quality Control | Analytical Testing | Ensures compliance with regulatory standards |

Wirkmechanismus

.delta.9-Tetrahydrocannabinol-d3 exerts its effects by interacting with cannabinoid receptors in the body. Delta-9-tetrahydrocannabinol acts as a partial agonist at these receptors, leading to the activation of signaling pathways that mediate its psychoactive and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Delta-8-THC

- Chemical Structure : Delta-8-THC differs from delta-9-THC by the position of a double bond (8th vs. 9th carbon) .

- Psychoactivity : Delta-8-THC is approximately two-thirds as potent as delta-9-THC, producing milder euphoria and fewer anxiety-related side effects .

- Therapeutic Potential: Studies highlight delta-8-THC’s stability and efficacy as an antiemetic in pediatric cancer patients . Users also report enhanced productivity compared to delta-9-THC .

- Legality : Delta-8-THC occupies a legal gray area; 14 U.S. states restrict its sale despite allowing delta-9-THC in medical or recreational contexts .

Cannabidiol (CBD)

- Chemical Structure: Lacks the cyclic ring double bond present in THC, rendering it non-psychoactive .

- Pharmacology : CBD antagonizes CB1/CB2 receptors, mitigating delta-9-THC’s anxiety effects .

- Applications : Used for epilepsy, inflammation, and anxiety disorders. Federally legal in the U.S. if derived from hemp (<0.3% delta-9-THC) .

Tetrahydrocannabutol (THCB)

- Chemical Structure : A homolog of delta-9-THC with a butyl (C4) side chain instead of a pentyl (C5) group .

- Effects: Preliminary data suggest similar psychoactivity but altered receptor binding kinetics due to structural differences.

Delta-10-THC and THCV

- Delta-10-THC : An isomer with unclear pharmacological effects; less studied than delta-8 or delta-9 .

- Tetrahydrocannabivarin (THCV) : A propyl homolog that may suppress appetite, contrasting delta-9-THC’s orexigenic effects .

Structural and Functional Nuances

Double Bond Position

The placement of the double bond in THC isomers (e.g., delta-8 vs. delta-9) alters molecular rigidity, affecting CB1 receptor binding efficiency. Delta-9-THC’s C9 double bond enhances receptor affinity, explaining its higher psychoactivity .

Stability and Metabolism

Delta-8-THC is more chemically stable than delta-9-THC, making it a candidate for oral formulations . Delta-9-THC metabolites like 11-hydroxy-THC and 9-carboxy-THC are detectable in plasma and correlate with prolonged cognitive effects .

Biologische Aktivität

(-)-Delta-9-tetrahydrocannabinol (D3), commonly referred to as Δ9-THC, is the primary psychoactive component of cannabis. Its biological activity has been extensively studied, revealing a complex interaction with the endocannabinoid system and various physiological processes. This article synthesizes findings from recent research, highlighting the compound's effects on neurobiology, immune response, and potential therapeutic applications.

Δ9-THC primarily exerts its effects through partial agonism at the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly located in the central nervous system (CNS), while CB2 receptors are primarily found in the peripheral nervous system and immune cells. The activation of these receptors leads to various biological responses:

- CB1 Activation : Responsible for the psychoactive effects, including euphoria and altered sensory perception. It modulates neurotransmitter release, affecting mood, memory, and pain perception.

- CB2 Activation : Involved in anti-inflammatory responses and modulation of immune function. This receptor's activation may provide therapeutic benefits in conditions such as autoimmune diseases and chronic pain syndromes .

Neurobiological Effects

Research indicates that Δ9-THC influences neuroplasticity and neuroinflammation, particularly through its impact on astrocytes—glial cells that support neuronal function. A systematic review revealed that Δ9-THC exposure alters the expression of several astrocytic markers:

| Astrocytic Marker | Effect of Δ9-THC | Developmental Stage |

|---|---|---|

| GFAP | Increased expression | Adulthood |

| Nestin | Increased expression | Adulthood |

| GLAST | Increased expression | Early development |

These changes suggest that Δ9-THC may affect brain homeostasis and synaptic transmission, particularly during critical developmental windows .

Immune Modulation

Δ9-THC's immunomodulatory effects have garnered attention for their potential therapeutic implications. Studies have shown that Δ9-THC can reduce inflammation and modulate immune responses:

- Antimicrobial Activity : Research demonstrated that Δ9-THC exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were established, indicating effectiveness against specific bacterial strains .

- Inflammation Reduction : Activation of CB2 receptors by Δ9-THC has been linked to decreased production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Therapeutic Applications

The diverse biological activities of Δ9-THC have led to investigations into its therapeutic potential for various conditions:

- Chronic Pain Management : Evidence supports the efficacy of Δ9-THC in alleviating chronic pain through its analgesic properties mediated by CB1 receptor activation.

- Neurological Disorders : Studies suggest potential benefits in conditions like multiple sclerosis and epilepsy due to its neuroprotective effects.

- Mental Health : While Δ9-THC can exacerbate anxiety in some contexts, it may also provide anxiolytic effects under specific conditions or dosages .

Case Studies

Several case studies highlight the clinical implications of Δ9-THC use:

- A study involving patients with chronic pain reported significant reductions in pain levels following administration of Δ9-THC-based treatments.

- Another case study focused on patients with multiple sclerosis who experienced improved muscle spasticity and reduced pain after using cannabis extracts containing Δ9-THC.

Vorbereitungsmethoden

Deuterated Olivetol Preparation

Δ⁹-THC-d₃ synthesis begins with the preparation of deuterated olivetol (5-pentyl-1,3-benzenediol-d₃). A validated approach involves the alkylation of ethyl acetoacetate with deuterated 1-bromo-5,5,5-trideuteriopentane under basic conditions. Key steps include:

Condensation with p-Mentha-2,8-dien-1-ol

Deuterated olivetol undergoes acid-catalyzed condensation with p-mentha-2,8-dien-1-ol to form Δ⁹-THC-d₃. A patented method outlines:

Table 1: Key Parameters for Cyclization Reaction

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | BF₃·Et₂O | |

| Temperature | 0–23°C | |

| Reaction Time | 24 hours | |

| Deuterated Olivetol Purity | ≥98% (by GC-MS) |

Isomerization Control and Stabilization

Sulfonylation to Prevent Δ⁸-THC Formation

Δ⁹-THC-d₃ is prone to isomerization into Δ⁸-THC-d₃ under acidic or thermal conditions. A stabilization strategy involves immediate sulfonylation post-synthesis:

Chromatographic Purification

Reverse-phase chromatography (C18 column) separates Δ⁹-THC-d₃ tosylate from residual Δ⁸-THC-d₃ impurities:

Large-Scale Production and Optimization

Catalytic Deuteration of Δ⁹-THC

Industrial-scale production employs catalytic deuteration of Δ⁹-THC using platinum oxide (PtO₂) in deuterium oxide (D₂O):

Table 2: Industrial Synthesis Parameters

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize ball-milling for solvent-free deuteration:

-

Reactants : Δ⁹-THC and deuterated acetic acid (CD₃COOD).

-

Conditions : 30 minutes at 25 Hz.

Analytical Validation and Certification

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying delta-9-THC in plant matrices to ensure regulatory compliance?

- Methodological Answer: Post-decarboxylation testing is critical for accurate quantification, as it accounts for both acidic (THCA) and neutral (delta-9-THC) forms. Gas chromatography with mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) should employ validated protocols to measure total delta-9-THC, ensuring results align with legal thresholds (e.g., ≤0.3% dry weight for hemp). Analytical performance must include measurement uncertainty reporting and adherence to method validation criteria such as precision, accuracy, and limit of detection .

Q. How can researchers differentiate delta-9-THC from its structural isomers (e.g., delta-8-THC) in analytical workflows?

- Methodological Answer: Chromatographic separation using orthogonal techniques (e.g., HPLC with chiral columns or tandem MS) is essential. Delta-9-THC and delta-8-THC differ in double-bond positioning, leading to distinct retention times and fragmentation patterns. Method validation should include isomer-specific reference standards and spike-recovery experiments to confirm selectivity .

Q. What experimental controls are necessary to address delta-9-THC degradation during long-term storage?

- Methodological Answer: Stability studies indicate delta-9-THC degrades under light, heat, and oxygen. Samples should be stored in amber glassware at ≤-20°C with inert gas purging. Include control batches stored under varying conditions to quantify degradation rates. Pre-analysis stability testing (e.g., freeze-thaw cycles) ensures data reliability .

Advanced Research Questions

Q. How does CBD-to-delta-9-THC conversion during GC/MS analysis impact forensic toxicology reports, and what mitigations are effective?

- Methodological Answer: CBD can artifactually convert to delta-9-THC under high-temperature GC/MS conditions, leading to false positives. Derivatization agents (e.g., MSTFA) or lower injection port temperatures (≤250°C) reduce thermal degradation. Confirmatory analysis via liquid chromatography-tandem MS (LC-MS/MS) minimizes conversion risks. Method validation must include CBD-spiked negative controls to assess conversion thresholds .

Q. What experimental designs resolve contradictions in delta-9-THC’s pharmacokinetic-pharmacodynamic (PK-PD) relationships across in vivo models?

- Methodological Answer: Interspecies variability in metabolism (e.g., cytochrome P450 activity) and receptor binding affinity necessitates cross-model validation. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Incorporate microdialysis for real-time brain concentration monitoring alongside behavioral assays to correlate PK and PD endpoints .

Q. How can researchers reconcile discrepancies between in vitro receptor-binding assays and in vivo efficacy studies of delta-9-THC?

- Methodological Answer: In vitro assays often overlook entourage effects (e.g., cannabinoid-terpene interactions) and metabolic activation. Employ ex vivo systems (e.g., organoids or tissue slices) to bridge reductionist models and whole-organism studies. Dose-response curves should account for CB1 receptor desensitization and allosteric modulation .

Q. What statistical approaches are optimal for analyzing delta-9-THC’s dose-dependent biphasic effects (e.g., anxiolytic vs. anxiogenic)?

- Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models can capture U-shaped dose-response relationships. Stratify data by covariates (e.g., genetic polymorphisms in CNR1 or FAAH genes) to identify subpopulations with divergent responses. Power analysis should ensure adequate sample sizes for detecting low-effect thresholds .

Methodological Challenges & Contradictions

Q. Why do delta-9-THC stability profiles vary across biological matrices (e.g., blood vs. plant material)?

- Methodological Answer: Enzymatic activity in blood (e.g., esterases) accelerates degradation compared to plant matrices. For postmortem studies, add sodium fluoride to inhibit enzymatic hydrolysis. In plant material, focus on oxidative degradation by adding antioxidants (e.g., BHT) during extraction .

Q. How should researchers address conflicting data on delta-9-THC’s immunomodulatory effects in preclinical models?

- Methodological Answer: Discrepancies often arise from differences in administration routes (oral vs. inhaled) and immune challenge models (e.g., LPS-induced vs. autoimmune). Standardize delivery methods (e.g., vaporized dosing for pulmonary studies) and use endotoxin-free vehicle controls. Meta-analyses of raw datasets can identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.